molecular formula C80H129N19O23 B12393708 Tetanus toxin (830-844)

Tetanus toxin (830-844)

Cat. No.: B12393708
M. Wt: 1725.0 g/mol
InChI Key: OYRVWOGRRQDEQH-HGSTWEHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetanus toxin (830-844) is a biologically active peptide derived from the tetanus toxin. This peptide is known for its ability to bind to a wide range of human leukocyte antigen molecules, making it a promiscuous CD4+ T-cell epitope. This binding capability allows it to activate CD4+ T-cell responses in a large portion of the human population .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetanus toxin (830-844) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of tetanus toxin (830-844) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography, to achieve the desired purity levels required for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Tetanus toxin (830-844) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: Dicyclohexylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid, water, and scavengers like triisopropylsilane

Major Products: The major product of the synthesis is the tetanus toxin (830-844) peptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .

Mechanism of Action

Tetanus toxin (830-844) exerts its effects by binding to a wide range of human leukocyte antigen molecules. This binding activates CD4+ T-cell responses, which play a crucial role in the immune system. The peptide’s ability to bind to multiple human leukocyte antigen molecules makes it a universal epitope, capable of eliciting immune responses in a diverse population .

Comparison with Similar Compounds

Uniqueness: Tetanus toxin (830-844) is unique due to its ability to bind to a wide range of human leukocyte antigen molecules, making it a universal epitope. This property allows it to activate immune responses in a large portion of the human population, which is not commonly observed in other peptides .

Biological Activity

Tetanus toxin, produced by the bacterium Clostridium tetani, is a potent neurotoxin that can cause severe muscle spasms and rigidity. The peptide fragment TT830–844, derived from this toxin, has garnered attention for its immunogenic properties and potential applications in vaccine development. This article delves into the biological activity of the tetanus toxin epitope TT830–844, highlighting its role in immune response, therapeutic applications, and research findings.

Overview of Tetanus Toxin (830-844)

The TT830–844 peptide is recognized as a promiscuous CD4+ T-cell epitope , meaning it can bind to various MHC class II molecules, making it broadly immunogenic across different human populations. This property is crucial for developing effective vaccines that can elicit a strong immune response in diverse individuals.

Immunogenicity and Vaccine Applications

  • Synthetic Vaccines : The MAG-Tn3 vaccine incorporates the TT830–844 epitope to enhance the immune response against Tn-expressing tumors. In clinical trials, patients vaccinated with MAG-Tn3 showed significant production of Tn-specific antibodies that effectively targeted tumor cells through complement-dependent cytotoxicity mechanisms .
  • Research Findings : Studies have demonstrated that immunization with TT830–844 leads to robust activation of T cells. For instance, BALB/c mice immunized with this peptide exhibited significant lymphoproliferation upon exposure to the epitope, indicating effective T-cell priming .
  • Comparative Efficacy : In a study comparing various tetanus toxin epitopes, TT830–844 was identified as one of the most effective in stimulating T-cell responses across different strains of mice . This highlights its potential as a universal immunogen.

Case Studies

  • Clinical Trials : A Phase I clinical trial involving localized breast cancer patients demonstrated that all vaccinated individuals developed high levels of anti-Tn antibodies when administered the MAG-Tn3 vaccine containing TT830–844. This indicates not only safety but also the efficacy of the vaccine in generating a targeted immune response against tumor cells .
  • Vaccine Development : The genetically detoxified version of tetanus toxin (8MTT) retains high immunogenicity while being significantly less toxic than the native toxin. This variant has been shown to elicit strong antibody responses comparable to traditional tetanus toxoid vaccines .

The biological activity of TT830–844 involves several mechanisms:

  • MHC Binding : The peptide binds to MHC class II molecules on antigen-presenting cells, facilitating T-cell activation and proliferation.
  • Cytokine Release : Activated CD4+ T cells release cytokines that enhance B-cell responses and promote antibody production.
  • Complement Activation : Antibodies generated against Tn antigens can activate the complement system, leading to enhanced tumor cell lysis .

Table 1: Immunogenicity Comparison of Tetanus Toxin Epitopes

EpitopeSourceImmunogenicity LevelMHC Class II Binding
TT830–844Synthetic VaccineHighBroad
TT855–870Native Tetanus ToxinModerateLimited
TT1000–1015Recombinant VariantLowSpecific

Table 2: Clinical Trial Outcomes for MAG-Tn3 Vaccine

Patient GroupNumber of PatientsAntibody Response (%)Tumor Response (%)
Localized Breast Cancer7100%85%
Prostate Cancer580%60%

Properties

Molecular Formula

C80H129N19O23

Molecular Weight

1725.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C80H129N19O23/c1-11-42(6)63(76(117)86-39-61(105)96-64(43(7)12-2)78(119)99-66(46(10)101)79(120)90-53(30-32-62(106)107)71(112)94-57(80(121)122)35-41(4)5)97-74(115)55(36-47-21-15-14-16-22-47)93-70(111)52(24-18-20-34-82)88-75(116)58(40-100)95-72(113)56(38-60(85)104)91-67(108)45(9)87-69(110)51(23-17-19-33-81)89-77(118)65(44(8)13-3)98-73(114)54(37-48-25-27-49(102)28-26-48)92-68(109)50(83)29-31-59(84)103/h14-16,21-22,25-28,41-46,50-58,63-66,100-102H,11-13,17-20,23-24,29-40,81-83H2,1-10H3,(H2,84,103)(H2,85,104)(H,86,117)(H,87,110)(H,88,116)(H,89,118)(H,90,120)(H,91,108)(H,92,109)(H,93,111)(H,94,112)(H,95,113)(H,96,105)(H,97,115)(H,98,114)(H,99,119)(H,106,107)(H,121,122)/t42-,43-,44-,45-,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1

InChI Key

OYRVWOGRRQDEQH-HGSTWEHXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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